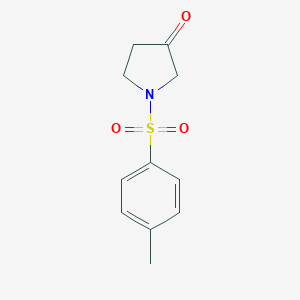

1-(4-Tolylsulfonyl)pyrrolidin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

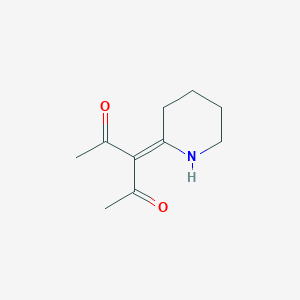

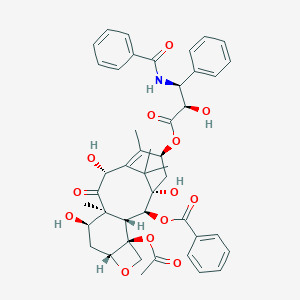

“1-(4-Tolylsulfonyl)pyrrolidin-3-one” is a chemical compound with the molecular formula C11H13NO3S . It is a derivative of pyrrole . The average mass of this compound is 239.291 Da and its monoisotopic mass is 239.061615 Da .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(4-Tolylsulfonyl)pyrrolidin-3-one”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-(4-Tolylsulfonyl)pyrrolidin-3-one” is not explicitly mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “1-(4-Tolylsulfonyl)pyrrolidin-3-one” is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Pyrrolidine-based compounds, including 1-tosylpyrrolidin-3-one, have been used in the asymmetric synthesis of organocatalysts . These catalysts have been used in a variety of chemical reactions, including intramolecular aldol reactions and Diels–Alder cycloadditions . The ability to catalyze these reactions with high enantioselectivity makes these catalysts valuable tools in organic synthesis .

Construction of All-Carbon Quaternary Centers

In 2015, Tu and coworkers reported the synthesis of a family of spiro-pyrrolidines and their application to the catalytic asymmetric Michael addition of nitrometane to 3,3-disubstituted enals for the construction of all-carbon quaternary centers . This represents another potential application of 1-tosylpyrrolidin-3-one in the field of organic synthesis .

Synthesis of Biologically Active Compounds

Substituted chiral pyrrolidines, such as 1-tosylpyrrolidin-3-one, are common structural motifs in biologically active natural and synthetic compounds . Therefore, this compound could potentially be used in the synthesis of a wide range of biologically active compounds .

Ligand Synthesis

The pyrrolidine scaffold, which characterizes the structure of 1-tosylpyrrolidin-3-one, also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands . This suggests that 1-tosylpyrrolidin-3-one could be used in the synthesis of various ligands .

Single-Atom Catalysts

While there is no direct mention of 1-tosylpyrrolidin-3-one in the context of single-atom catalysts, it’s worth noting that the exploration of the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research . Given the versatility of 1-tosylpyrrolidin-3-one in catalysis, it’s possible that future research could explore its potential in this area .

Material Science

The team of scientists at MilliporeSigma, who have experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others, have listed 1-tosylpyrrolidin-3-one in their catalogue . This suggests that 1-tosylpyrrolidin-3-one could have potential applications in the field of material science .

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJNDUPYCKAYAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336721 |

Source

|

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

CAS RN |

73696-28-3 |

Source

|

| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

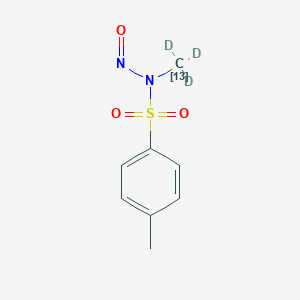

Q1: What is the significance of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione in understanding indigo dyes?

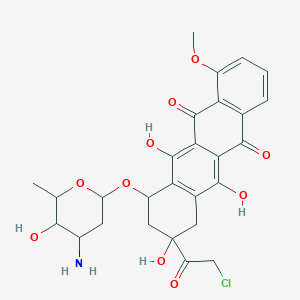

A: 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione (3) serves as a simplified model compound for the core chromophore responsible for the characteristic color of indigo dyes []. Researchers synthesized 3 through a potassium cyanide-catalyzed dimerization of 4,4-Dimethyl-1-tosyl-3-pyrrolidinone (13) []. By studying the chemical and spectroscopic properties of 3, researchers gain valuable insights into the relationship between the structure and light absorption characteristics of indigo dyes. This knowledge is crucial for understanding the factors contributing to the unique color properties of indigo and for potentially designing novel dyes with tailored optical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。